8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound characterized by a triazole ring fused to a pyridine ring. Its molecular formula is , indicating the presence of bromine and methyl substituents. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound belongs to the class of triazolo[1,5-a]pyridines, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The synthesis of such compounds often involves various heterocyclic chemistry techniques, making them valuable in both academic research and industrial applications.
The synthesis of 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine typically involves cyclization reactions starting from suitable precursors. One common method includes:
The cyclization process generally requires controlled temperature and specific reaction times to optimize yield and purity. The use of high-purity reagents is essential for industrial applications to ensure consistent product quality .
The structure of 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine features:
The compound's molecular weight is approximately . The structural formula can be represented as follows:
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can participate in several types of chemical reactions:
Common reagents for these reactions include:
Reaction conditions typically involve controlled temperatures and appropriate solvents like dichloromethane or ethanol .
The mechanism of action for 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific biological targets. It can bind to enzymes or receptors, modulating their activity and potentially leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, suggesting its potential as an anticancer agent .
Relevant data on melting point and boiling point may vary based on purity and specific synthesis methods .
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine has several scientific applications:
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 7169-96-2) belongs to the fused bicyclic heterocycles where a 1,2,4-triazole ring is annulated with pyridine at the [1,5-a] position. Systematic naming follows IUPAC rules: "pyridine" serves as the parent ring, with "triazolo" indicating the fused triazole system. The prefix "[1,5-a]" specifies the bond fusion pattern between the triazole (positions 1 and 5) and pyridine (position a). Substituents are denoted by locants: bromine at position 8 and methyl at position 2. The molecular formula is C₇H₆BrN₃, with a molecular weight of 212.05 g/mol [3] [10]. Key structural features include:
Table 1: Structural Comparison of Key Triazolopyridine Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Pattern |
---|---|---|---|---|
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | 7169-96-2 | C₇H₆BrN₃ | 212.05 | 8-Br, 2-CH₃ |
8-Bromo[1,2,4]triazolo[1,5-a]pyridine | 868362-18-9 | C₆H₄BrN₃ | 198.02 | 8-Br, Unsubstituted |
8-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine | 1172341-29-5 | C₇H₆BrN₃ | 212.05 | 8-Br, 5-CH₃ |
Spatial orientation significantly impacts bioactivity; the methyl group at C2 creates steric effects distinct from C5-substituted isomers [8] [10].
Triazolopyridine scaffolds emerged prominently in the 1970s with the development of anxiolytics and antidepressants. Trazodone, a triazolopyridine derivative, marked a milestone as a serotonin antagonist and reuptake inhibitor (SARI) for depression treatment, validating the scaffold's CNS applicability [6]. Contemporary research has expanded its utility:
Table 2: Evolution of Triazolopyridine-Based Therapeutics
Era | Key Developments | Representative Agents |
---|---|---|
1970s | Introduction of triazolopyridine antidepressants | Trazodone |
1990s-2000s | Halogenated derivatives for targeted therapies | 8-Bromo-triazolopyridine analogs |
2010s-Present | BRD4 inhibitors, kinase-targeted anticancer agents | Compound 13d (BRD4 inhibitor) |
This evolution underscores the scaffold's adaptability in drug design, particularly through strategic halogenation [5] [6].
The bromine atom at C8 and methyl group at C2 confer distinct physicochemical and biological properties:
Bromine as a Strategic Substituent:
Methyl Group Effects:
Table 3: Impact of Bromine and Methyl Groups on Compound Properties
Substituent | Role in Drug Design | Example Application |
---|---|---|
C8-Bromine | - Cross-coupling handle for structure diversification - Enhances binding via halogen bonding | Suzuki coupling in BRD4 inhibitor synthesis [5] |
C2-Methyl | - Metabolic stabilization - Hydrophobic pocket filling in target proteins | Improved selectivity in kinase inhibitors |
Combined, these substituents transform the triazolopyridine core into a versatile pharmacophore for neurological, antiviral, and oncological therapeutics [2] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7